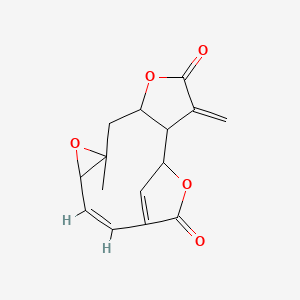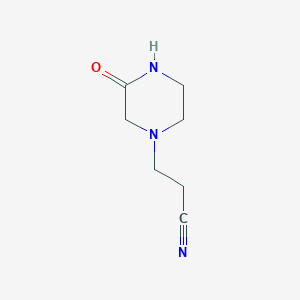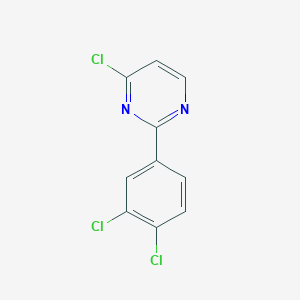
a-Methyl Fentanyl-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
a-Methyl Fentanyl-d3 Hydrochloride: is a synthetic opioid analgesic and a deuterated analog of a-Methyl Fentanyl. This compound is structurally similar to fentanyl, a potent opioid used for pain management. The deuterium substitution in this compound enhances its stability and provides unique pharmacokinetic properties, making it valuable for scientific research and forensic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of a-Methyl Fentanyl-d3 Hydrochloride typically involves a multi-step process. The general synthetic route includes:
Formation of 4-anilinopiperidine: This step involves the reaction of 4-piperidone hydrochloride with aniline in a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium.
Conversion to a-Methyl Fentanyl-d3: The final step involves reacting the intermediate with propionyl chloride in the presence of halogenated hydrocarbons, followed by isolation and purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are crucial for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: a-Methyl Fentanyl-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
a-Methyl Fentanyl-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: Employed in studies to understand the metabolic pathways and interactions of opioid receptors.
Medicine: Investigated for its potential use in pain management and as a tool to study opioid pharmacodynamics.
Industry: Utilized in the development of new synthetic opioids and in forensic science for drug testing
Mécanisme D'action
a-Methyl Fentanyl-d3 Hydrochloride exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. This results in the inhibition of nociceptive neurotransmitter release, providing analgesic effects. The deuterium substitution enhances the compound’s stability and alters its metabolic profile .
Comparaison Avec Des Composés Similaires
Fentanyl: A potent opioid analgesic with a similar structure but without deuterium substitution.
3-Methylfentanyl: Another potent fentanyl analog with higher potency but different pharmacokinetic properties.
α-Methylfentanyl: Similar in structure but lacks the deuterium substitution, resulting in different stability and metabolic characteristics
Uniqueness: a-Methyl Fentanyl-d3 Hydrochloride’s uniqueness lies in its deuterium substitution, which provides enhanced stability and unique pharmacokinetic properties. This makes it a valuable tool for scientific research and forensic applications .
Propriétés
Formule moléculaire |
C23H31ClN2O |
|---|---|
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
3,3,3-trideuterio-N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-12-8-5-9-13-21)22-14-16-24(17-15-22)19(2)18-20-10-6-4-7-11-20;/h4-13,19,22H,3,14-18H2,1-2H3;1H/i1D3; |
Clé InChI |
AYZIIWODJOXKNC-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




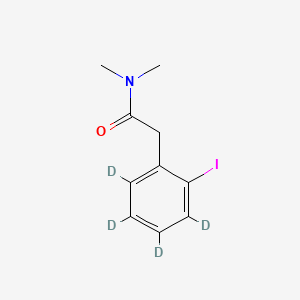
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
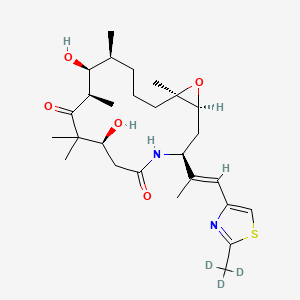


![2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid](/img/structure/B13446937.png)
